1-(4'-bromobiphenyl-4-yl)-1H-pyrazole 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18390507
InChI: InChI=1S/C15H11BrN2/c16-14-6-2-12(3-7-14)13-4-8-15(9-5-13)18-11-1-10-17-18/h1-11H
SMILES:
Molecular Formula: C15H11BrN2
Molecular Weight: 299.16 g/mol

1-(4'-bromobiphenyl-4-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC18390507

Molecular Formula: C15H11BrN2

Molecular Weight: 299.16 g/mol

* For research use only. Not for human or veterinary use.

1-(4'-bromobiphenyl-4-yl)-1H-pyrazole -

Specification

Molecular Formula C15H11BrN2
Molecular Weight 299.16 g/mol
IUPAC Name 1-[4-(4-bromophenyl)phenyl]pyrazole
Standard InChI InChI=1S/C15H11BrN2/c16-14-6-2-12(3-7-14)13-4-8-15(9-5-13)18-11-1-10-17-18/h1-11H
Standard InChI Key PHPYYCFGGXTQNG-UHFFFAOYSA-N
Canonical SMILES C1=CN(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Introduction

Structural and Electronic Properties

The molecular structure of 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole comprises a pyrazole ring (1H-pyrazole) substituted at the 1-position with a 4'-bromobiphenyl group. The biphenyl system consists of two benzene rings connected by a single bond, with a bromine atom para to the inter-ring bond on one phenyl group. This substitution pattern introduces steric bulk and electronic effects:

  • Steric effects: The biphenyl group creates a planar yet rigid structure, potentially influencing packing in crystalline states or interactions with biological targets .

  • Electronic effects: The electron-withdrawing bromine atom at the para position of the distal phenyl ring modulates electron density across the biphenyl system, which may enhance electrophilic substitution reactivity at the pyrazole ring .

Theoretical calculations (e.g., density functional theory) predict that the bromine atom induces a dipole moment, polarizing the biphenyl system and increasing the compound’s solubility in polar aprotic solvents such as dimethylformamide (DMF) .

Synthetic Strategies

Knorr Pyrazole Synthesis

The pyrazole core is typically synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole, a modified approach involves:

  • Preparation of 4'-bromobiphenyl-4-carbaldehyde: Achieved through Suzuki-Miyaura coupling of 4-bromophenylboronic acid with 4-bromoiodobenzene, followed by formylation via Vilsmeier-Haack reaction .

  • Cyclocondensation: Reacting the aldehyde with a hydrazine derivative (e.g., methylhydrazine) in the presence of an acid catalyst (e.g., acetic acid) to form the pyrazole ring .

Scheme 1: Synthetic route to 1-(4'-bromobiphenyl-4-yl)-1H-pyrazole
4’-Bromobiphenyl-4-carbaldehyde+HydrazineAcOH1-(4’-Bromobiphenyl-4-yl)-1H-pyrazole\text{4'-Bromobiphenyl-4-carbaldehyde} + \text{Hydrazine} \xrightarrow{\text{AcOH}} \text{1-(4'-Bromobiphenyl-4-yl)-1H-pyrazole}

Post-Functionalization

The bromine atom serves as a handle for further derivatization:

  • Cross-coupling reactions: Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse aryl groups .

  • Nucleophilic substitution: Replacement of bromine with amines or thiols under basic conditions .

Physicochemical Characterization

While experimental data for this specific compound are scarce, analogous brominated pyrazoles exhibit the following properties :

PropertyValue/RangeMethod
Molecular weight327.12 g/molHigh-resolution MS
Melting point160–165°C (predicted)Differential scanning calorimetry
SolubilitySoluble in DMF, DMSO; insoluble in waterHPLC/UV-Vis
λ<sub>max</sub> (UV)280–290 nmUV-Vis spectroscopy

1H NMR (predicted):

  • δ 8.20 (s, 1H, pyrazole H-3)

  • δ 7.70–7.40 (m, 8H, biphenyl protons)

  • δ 6.50 (s, 1H, pyrazole H-5)

Material Science Applications

The biphenyl-pyrazole framework offers potential in:

  • Organic light-emitting diodes (OLEDs): As electron-transport layers due to high thermal stability and π-conjugation .

  • Coordination polymers: Metal-organic frameworks (MOFs) utilizing pyrazole as a bridging ligand .

Future Directions

  • Pharmacological profiling: In vivo toxicity and efficacy studies.

  • Structural optimization: Introducing electron-donating groups to enhance bioavailability.

  • Catalytic applications: Testing in cross-coupling reactions as ligand precursors.

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